For instance, Clofarabine , a drug used to treat acute leukemia, features a substituted oxolane ring as a key component of its molecular structure. Similarly, Empagliflozin , an anti-diabetic medication, also incorporates a substituted oxolane ring in its chemical structure. The presence of this ring system in these drugs underscores its importance in medicinal chemistry.
The synthesis of substituted oxolane rings often involves multi-step procedures using various chemical transformations. A notable example is the synthesis of Clofarabine . The synthetic route involves bromination of a protected ribofuranose derivative, followed by a C-N coupling reaction with a dichloropurine and subsequent selective amination steps. This exemplifies the complexity involved in constructing these molecules.
Furthermore, paper describes the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which also feature oxolane rings in their structures. The synthesis involves using a checkpoint kinase 1 (CHK1) derived crystallographic surrogate for structure-guided design and optimization of the target compounds. This approach highlights the importance of structural information in guiding synthetic efforts.
Paper investigates the solubility of Posaconazole and Voriconazole, both containing substituted oxolane rings, in various solvents. The findings indicate that the solubility of these compounds is influenced by the type of solvent and temperature. Such information is vital during drug development for formulation and delivery purposes.
For instance:* Clofarabine []: Used in the treatment of acute leukemia.* Empagliflozin [, ]: An anti-diabetic medication used to manage type 2 diabetes mellitus.* LRRK2 inhibitors []: Explored for their potential in treating Parkinson's disease.* Posaconazole and Voriconazole []: Antifungal medications used to treat various fungal infections.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2